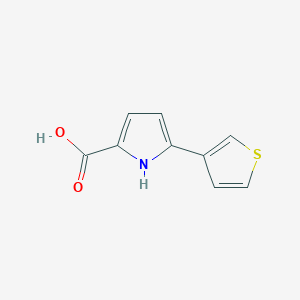

5-(噻吩-3-基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that contains a thiophene ring, a pyrrole ring, and a carboxylic acid group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is a functional group often found in organic compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives . Another method involves the Fiesselmann synthesis, which generates 3-hydroxy-2-thiophene carboxylic derivatives through the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Molecular Structure Analysis

The molecular structure of 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is characterized by the presence of a thiophene ring, a pyrrole ring, and a carboxylic acid group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Thiophene derivatives, including 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, can undergo various types of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .科学研究应用

化学性质和合成方法

5-(噻吩-3-基)-1H-吡咯-2-羧酸,作为噻吩衍生物的一部分,由于其独特的化学性质而备受关注,使其能够作为各种化学反应中的关键中间体。包括结构与5-(噻吩-3-基)-1H-吡咯-2-羧酸类似的噻吩衍生物,由于其抗菌、抗癌、抗寄生虫、抗炎和降压活性,已被广泛应用于药物化学。此外,噻吩衍生物的合成也引起了相当大的关注,许多已知的合成方法正在被修改和改进。这些衍生物由于其电子性质而也被用于有机材料,突出了它们在制药应用之外的多功能性 (D. Xuan, 2020).

生物相互作用和致癌性研究

一项研究回顾了噻吩类似物的生物活性,特别是评估了致癌物联苯胺和4-氨基联苯的噻吩类似物。这些化合物被合成并评估了潜在的致癌性。在体外观察到的它们的活性特征与其已知的化学性质一致,表明了潜在的致癌性,但也对它们在体内引发肿瘤的能力提出了质疑。这项研究阐明了对结构上新的化合物的潜在致癌性的体外预测的重要性,强调了在得出结论之前需要进行彻底评估 (J. Ashby et al., 1978).

催化和合成应用

吡喃嘧啶核心,在结构上可以与5-(噻吩-3-基)-1H-吡咯-2-羧酸相关,由于其生物利用度和更广泛的合成应用,在医药和制药行业至关重要。关于通过一锅多组分反应开发取代的4-芳基-八氢吡喃/六氢呋并[2,3-d]嘧啶-2-酮衍生物的杂化催化剂的研究突出了该领域的创新。这篇综述强调了各种杂化催化剂的应用,包括有机催化剂、金属催化剂和绿色溶剂,展示了合成方法的演变,以提高复杂分子的合成效率和可持续性 (Mehul P. Parmar et al., 2023).

未来方向

Thiophene-based analogs, including 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, continue to attract interest due to their potential as biologically active compounds . Future research may focus on developing more efficient and selective syntheses of thiophene derivatives, exploring their biological activities, and investigating their potential applications in various fields .

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, leading to their diverse biological effects .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives are generally influenced by their chemical structure .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Action Environment

The action of thiophene derivatives can be influenced by a variety of factors, including the chemical environment and the presence of other compounds .

属性

IUPAC Name |

5-thiophen-3-yl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-2-1-7(10-8)6-3-4-13-5-6/h1-5,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHBXSDONFXAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)

![3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564972.png)

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)

![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)

![7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2564976.png)

![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)